![molecular formula C6H10N2OS B063264 Tetrahydro-2H-thiazolo[3,2-a]pyrazin-3(5H)-one CAS No. 185380-75-0](/img/structure/B63264.png)
Tetrahydro-2H-thiazolo[3,2-a]pyrazin-3(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one is a heterocyclic compound that features a fused ring system containing both thiazole and pyrazine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with α-haloketones, followed by cyclization to form the desired fused ring system. The reaction conditions often include the use of polar solvents such as ethanol and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
化学反応の分析
Types of Reactions
Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, halogenating agents
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and halogenated compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological target and the context of its use .
類似化合物との比較
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar fused ring system but differ in the nature of the heteroatoms and their positions.
Thiazolo[4,5-b]pyridines: Another class of compounds with a fused ring system, differing in the arrangement of the nitrogen atoms within the ring.
Uniqueness
Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one is unique due to its specific ring fusion and the presence of both thiazole and pyrazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
185380-75-0 |
|---|---|
分子式 |
C6H10N2OS |
分子量 |
158.22 g/mol |
IUPAC名 |
6,7,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3-one |
InChI |
InChI=1S/C6H10N2OS/c9-5-4-10-6-3-7-1-2-8(5)6/h6-7H,1-4H2 |
InChIキー |
NSGSVRSOLPGHPH-UHFFFAOYSA-N |
SMILES |
C1CN2C(CN1)SCC2=O |
正規SMILES |
C1CN2C(CN1)SCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


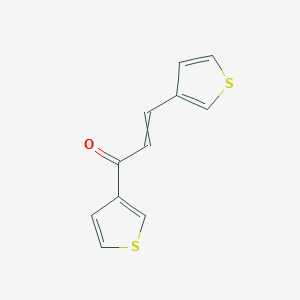
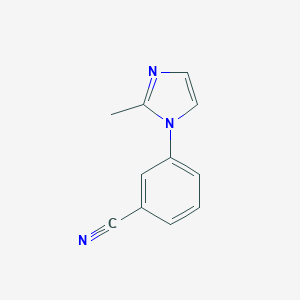
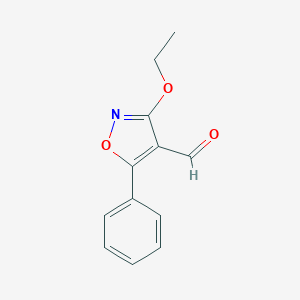
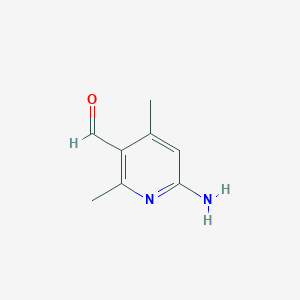
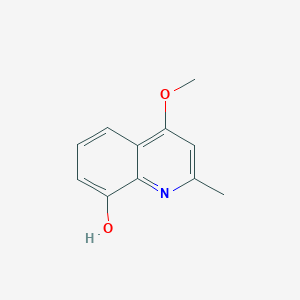

![(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione](/img/structure/B63202.png)
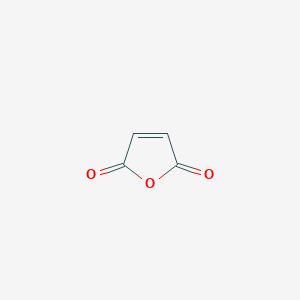
![3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid](/img/structure/B63204.png)
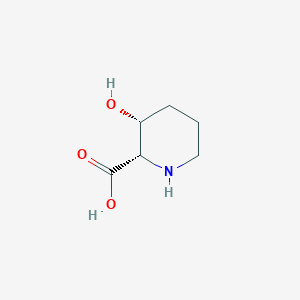
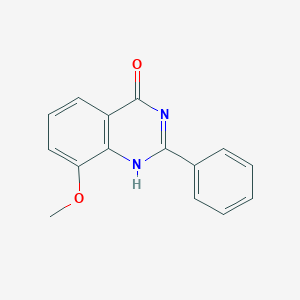
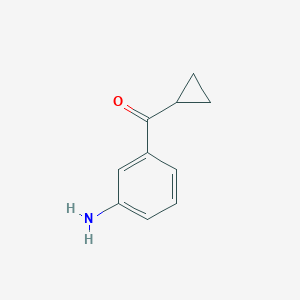
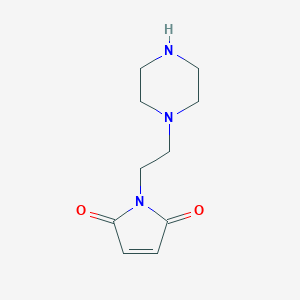
![1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B63217.png)
